6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
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Overview
Description
6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine is a heterocyclic compound that features a triazolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including acting as an inhibitor for various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as CDK2 (Cyclin-Dependent Kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Comparison: 6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor and better pharmacokinetic properties .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-2-3-11-14-12(15-16(11)8-9)10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMDSFEFHENRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C3CCNCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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